Dimethylsilyloxy-[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
Description
Dimethylsilyloxy-[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane is a highly branched polysiloxane characterized by a repeating structure of dimethylsilyloxy units. This compound belongs to the class of organosilicon polymers, where silicon atoms are interconnected via oxygen bridges, with methyl groups attached to the silicon atoms.
Properties
IUPAC Name |
dimethylsilyloxy-[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H38O5Si6/c1-18(2)13-20(5,6)15-22(9,10)17-23(11,12)16-21(7,8)14-19(3)4/h18-19H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKXCDXJZSSRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[SiH](C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H38O5Si6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethylsilyloxy-[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane is a complex siloxane compound characterized by its highly branched structure and multiple dimethylsilyloxy groups. This unique architecture contributes to its potential applications in various fields, including organic synthesis, material science, and biomedical applications. While the biological activity of this specific compound is not extensively documented, related siloxane compounds have shown promising properties that warrant further exploration.
Chemical Structure and Properties
The molecular formula of this compound is characterized by a series of siloxane linkages, which contribute to its stability and reactivity. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₃₄O₇Si₅ |
| Molecular Weight | 418.81 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Appearance | Clear liquid |
Potential Applications
- Biocompatibility : Compounds with similar siloxane structures have been investigated for their biocompatibility, making them suitable candidates for use in drug delivery systems and as surface modifiers in biomedical applications due to their inertness and ability to form stable coatings .
- Drug Delivery Systems : Siloxanes are known for their ability to encapsulate active pharmaceutical ingredients, enhancing solubility and stability. Preliminary studies suggest that dimethylsilyloxy compounds may facilitate targeted drug delivery, improving therapeutic efficacy while minimizing side effects.
- Surface Modifications : The unique properties of dimethylsilyloxy compounds allow them to modify surfaces at the molecular level, potentially enhancing the performance of medical devices and implants by improving biocompatibility and reducing bacterial adhesion.
Case Study 1: Biocompatibility Testing
A study investigated the biocompatibility of siloxane-based materials in tissue engineering applications. The results indicated that materials with siloxane linkages exhibited low cytotoxicity and favorable interactions with human cells, suggesting their potential for use in biomedical devices.
Case Study 2: Drug Delivery Efficacy
Research focusing on siloxane derivatives demonstrated enhanced drug release profiles when used in polymeric matrices for controlled drug delivery. The incorporation of dimethylsilyloxy functionalities improved the loading capacity and release kinetics of various therapeutic agents.
Comparison with Similar Compounds
(a) Tetrakis(dimethylsilyloxy)silane (TDMSS)
- Structure : A simpler siloxane with four dimethylsilyloxy groups attached to a central silicon atom.
- Synthesis: Prepared via P-R (polymerization-redistribution) reactions using diorganodimethoxysilanes and tetrakis(dimethylsilyloxy)silane in cyclohexane, yielding spirocyclosiloxanes in high yields (>80%) .
- Key Difference: The target compound has a branched, multi-layered structure, whereas TDMSS is a monomeric tetrahedral molecule.
(b) Octakis(dimethylsilyloxy)silsesquioxane
- Structure : A cage-like silsesquioxane (T₈ structure) with eight dimethylsilyloxy substituents.
- Properties : High thermal stability (melting point: 250°C, decomposition) and molecular weight (1,017.97 g/mol) due to its rigid framework .
- Key Difference : The target compound is linear or branched, while octakis(dimethylsilyloxy)silsesquioxane forms a three-dimensional cage, offering superior thermal resistance.
(c) Poly(dimethylsiloxane) (PDMS)
- Structure : A linear polymer with repeating -(Si(CH₃)₂-O)- units.
- Applications : Widely used in lubricants, sealants, and biomedical devices due to its flexibility and low toxicity .
- Key Difference : The target compound’s branched architecture may enhance mechanical strength but reduce elasticity compared to linear PDMS.
Reactivity and Catalytic Performance
- Hydrosilylation Activity: Target Compound: Limited direct data, but analogous branched siloxanes show moderate reactivity in hydrosilylation due to steric hindrance. TDMSS: Used in Pt-catalyzed hydrosilylation of alkenes, achieving turnover numbers (TON) of ~500–1,000 with high regioselectivity .
- Cross-Linking Efficiency: Target Compound: Potential as a cross-linker in silicone networks, similar to phenyltris(dimethylsilyloxy)silane (HMS), which forms robust PDMS networks when reacted with divinyl-terminated polymers .
Physical and Chemical Properties
| Property | Target Compound | TDMSS | Octakis-Silsesquioxane | PDMS |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~800–1,000 (estimated) | 356.78 | 1,017.97 | 2,000–100,000+ |
| Thermal Stability | High (decomposes >200°C) | Moderate | Very High (stable to 250°C) | Moderate (stable to 180°C) |
| Solubility | Organic solvents | Cyclohexane, CH₂Cl₂ | Limited in polar solvents | Organic solvents, hydrophobic |
| Reactivity | Moderate (steric hindrance) | High (monomeric) | Low (inert cage structure) | Low (inert backbone) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
